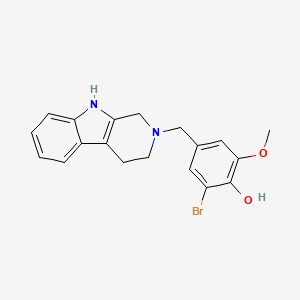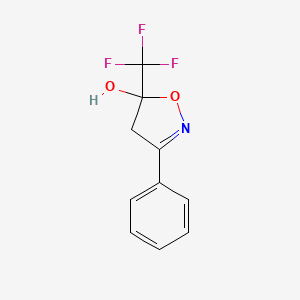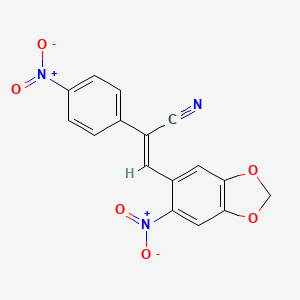
3-ethyl-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethyl-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as EMBS, is a thiazolidinone derivative that has gained attention in scientific research due to its potential pharmacological properties. EMBS has been found to exhibit anti-inflammatory, antioxidant, and antitumor activities, making it a promising candidate for further investigation.
作用机制
The mechanism of action of 3-ethyl-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed that 3-ethyl-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one exerts its pharmacological effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cell proliferation.
Biochemical and Physiological Effects:
3-ethyl-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 3-ethyl-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative stress. Additionally, 3-ethyl-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been found to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
实验室实验的优点和局限性
One advantage of using 3-ethyl-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potential pharmacological properties. 3-ethyl-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been found to exhibit anti-inflammatory, antioxidant, and antitumor activities, making it a promising candidate for further investigation. However, one limitation of using 3-ethyl-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the investigation of 3-ethyl-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One potential area of research is the development of novel drug formulations that improve the solubility and bioavailability of 3-ethyl-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. Another area of research is the investigation of the mechanism of action of 3-ethyl-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, which may provide insights into its pharmacological properties. Additionally, further studies are needed to evaluate the safety and efficacy of 3-ethyl-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one in preclinical and clinical settings.
合成方法
The synthesis of 3-ethyl-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 2-hydroxy-5-methoxybenzaldehyde and 3-ethyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a catalyst. The resulting compound is then purified through recrystallization to obtain 3-ethyl-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one in its pure form.
科学研究应用
3-ethyl-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential pharmacological properties. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-ethyl-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, 3-ethyl-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been found to have antitumor activity by inducing apoptosis in cancer cells.
属性
IUPAC Name |
(5E)-3-ethyl-5-[(2-hydroxy-5-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S2/c1-3-14-12(16)11(19-13(14)18)7-8-6-9(17-2)4-5-10(8)15/h4-7,15H,3H2,1-2H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUBRBZGBDHFDX-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)OC)O)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=C(C=CC(=C2)OC)O)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-ethyl-5-[(2-hydroxy-5-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-chloro-6-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5219295.png)
![3-[(2-bromo-4-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5219296.png)


![3-{(anilinocarbonyl)[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]amino}-N,N,N-trimethyl-1-propanaminium iodide](/img/structure/B5219317.png)
![bis(2-methoxyethyl) 4-[5-(2,3-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5219327.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5219333.png)


![2-(2,4-dichlorophenyl)-3-[3-(4-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5219368.png)
![5-{2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5219373.png)